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Compound of Interest

Compound Name: 4-Amino-3-mercaptobenzonitrile

Cat. No.: B063287

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Amino-3-mercaptobenzonitrile (CAS No. 174658-22-1). The document details predicted
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
alongside generalized experimental protocols for acquiring such spectra. This information is
critical for the identification, characterization, and quality control of this compound in research
and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and known spectroscopic data for 4-Amino-3-
mercaptobenzonitrile.

Predicted *H NMR Data (500 MHz, DMSO-ds)
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Chemical Shift

Coupling Constant

(ppm) Multiplicity (3) in Hz Assignment
7.29 d 2.0 H-2

6.84 dd 8.3,20 H-6

6.70 d 8.3 H-5

5.85 s (br) -NH:z

3.70 s (br) -SH

Predicted **C NMR Data (125 MHz, DMSOQ-ds)

Chemical Shift (ppm) Assignment
148.5 C-4

134.1 C-2

131.5 C-6

119.8 C-1

118.9 -C=N

114.7 C-5

110.2 C-3

IR Spectroscopy Data
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Wavenumber (cm~?) Functional Group Assignment
~3450 - 3300 N-H stretch (amine)

~2550 S-H stretch (thiol)[1]

~2220 C=N stretch (nitrile)[1]

~1620 - 1580 N-H bend (amine)

~1500 - 1400 Aromatic C=C stretch

~820 C-H out-of-plane bend

Mass Spectrometry Data

Parameter Value Source
Molecular Formula C7HeN2S PubChem|[2]
Exact Mass 150.02517 g/mol PubChem][2]
Molecular Weight 150.20 g/mol PubChem|[2]
Predicted Major Fragments 123 ([M-HCN]*), 117 ([M-

(m/z) SHJ*), 91 ([CeHsN]*)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument parameters and sample preparation may require optimization for specific
applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-3-mercaptobenzonitrile
in a suitable deuterated solvent (e.g., DMSO-ds, CDCIs). The choice of solvent is critical to
avoid signal overlap with the analyte.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe.
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» 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-3 seconds.

o Process the data with Fourier transformation, phase correction, and baseline correction.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Alarger number of scans will be required compared to *H NMR due to the low natural
abundance of 3C.

o Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5
seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used.

o KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press
it into a thin, transparent pellet.

o ATR: Place a small amount of the solid sample directly onto the ATR crystal.
e Instrumentation: Use a benchtop FTIR spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample holder (or pure KBr pellet/clean ATR
crystal).

o Record the sample spectrum over the mid-IR range (typically 4000-400 cm~1).

o The final spectrum is presented in terms of transmittance or absorbance.
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Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: A mass spectrometer with an appropriate ionization source is required. For
this molecule, Electrospray lonization (ESI) or Electron Impact (El) would be suitable.

o Data Acquisition:

[e]

Introduce the sample into the mass spectrometer.

o For ESI: The sample solution is sprayed into the ion source, creating charged droplets that
evaporate to produce gas-phase ions.

o For El: The sample is vaporized and then bombarded with a high-energy electron beam to
induce ionization and fragmentation.

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a
detector records their abundance.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a
chemical compound and the expected connectivity of 4-Amino-3-mercaptobenzonitrile.

Caption: Workflow for Spectroscopic Analysis.

Caption: Structure of 4-Amino-3-mercaptobenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 4-Amino-3-mercaptobenzonitrile | 174658-22-1 | Benchchem [benchchem.com]

e 2. 4-Amino-3-sulfanylbenzonitrile | C7TH6N2S | CID 15543936 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-3-
mercaptobenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b063287#spectroscopic-data-nmr-ir-ms-of-4-amino-3-
mercaptobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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